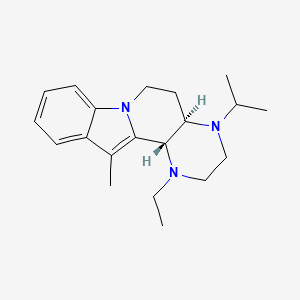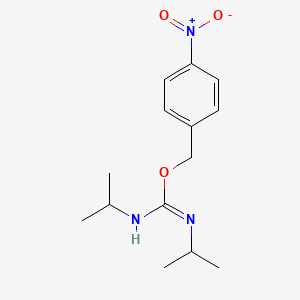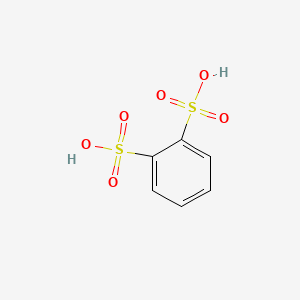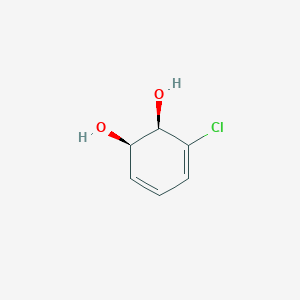
(1R,2R)-3-chlorocyclohexa-3,5-diene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-3-chlorocyclohexa-3,5-diene-1,2-diol is an organochlorine compound. It derives from a cis-cyclohexa-3,5-diene-1,2-diol.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis and Reactions with Silanes : Märkl, Baier, Hofmeister, Kees, and Soper (1979) investigated the synthesis of silacyclohexadienes using dienes, including derivatives of cyclohexadiene. They found that reactions with dichlorosilanes produced various silacyclohexadienes, further expanding the chemistry of cyclohexadiene derivatives (Märkl et al., 1979).
Diels-Alder Reactions : Hudlický and Boros (1993) reported the intermolecular Diels-Alder dimerization of a derivative of cyclohexadiene, showcasing its utility in synthesizing complex organic compounds (Hudlický & Boros, 1993).
Asymmetric Synthesis and Chirality
- Asymmetric Dihydroxylation : Takano, Yoshimitsu, and Ogasawara (1994) explored the asymmetric dihydroxylation of cyclohexadiene derivatives. They achieved a high level of enantioselectivity, which is crucial for producing optically active compounds (Takano et al., 1994).
Applications in Organic Synthesis
Synthesis of Naturally Occurring Compounds : Hausmann, Pietruszka, and Schumacher (2012) provided an exhaustive overview of the synthesis and applications of cyclohexadiene derivatives. They highlighted their use in synthesizing naturally occurring epoxides and recent advances in biotechnology (Hausmann et al., 2012).
Conversion into Enantiomerically Pure Compounds : White and Banwell (2016) demonstrated the conversion of a bromocyclohexadiene derivative into compounds with the framework of the alkaloid vindoline, important in anticancer agents (White & Banwell, 2016).
Bromination Studies : Han, Khedekar, Masnovi, and Baker (1999) studied the bromination of cyclohexadiene and its derivatives. Their work contributes to understanding the reaction mechanisms and product formation in these systems (Han et al., 1999).
Biochemical Applications
- Production of Toluene cis Glycol : Chartrain et al. (2000) developed a method to produce cis-1,2-dihydroxy-3-methylcyclohexa-3,5-diene using a strain of Rhodococcus. This work has implications for biotechnological production of important chemical intermediates (Chartrain et al., 2000).
properties
Product Name |
(1R,2R)-3-chlorocyclohexa-3,5-diene-1,2-diol |
|---|---|
Molecular Formula |
C6H7ClO2 |
Molecular Weight |
146.57 g/mol |
IUPAC Name |
(1R,2R)-3-chlorocyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C6H7ClO2/c7-4-2-1-3-5(8)6(4)9/h1-3,5-6,8-9H/t5-,6+/m1/s1 |
InChI Key |
CEKJBAXHIQWXBY-RITPCOANSA-N |
Isomeric SMILES |
C1=C[C@H]([C@H](C(=C1)Cl)O)O |
SMILES |
C1=CC(C(C(=C1)Cl)O)O |
Canonical SMILES |
C1=CC(C(C(=C1)Cl)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




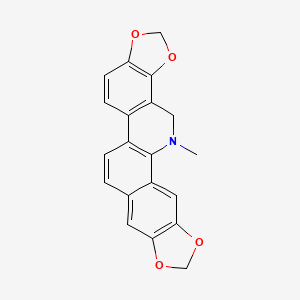
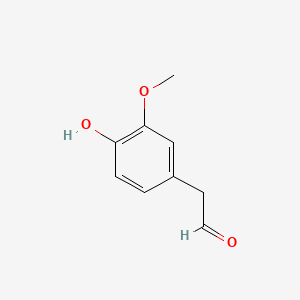

![5,11-Dihydroindolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1196274.png)
![3-[(2,4,6-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1196275.png)
![5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1196278.png)

